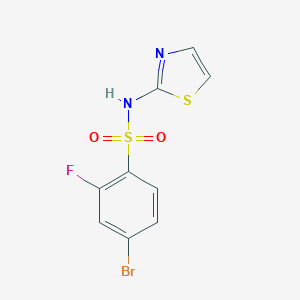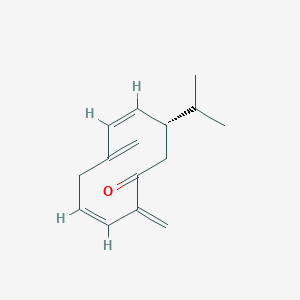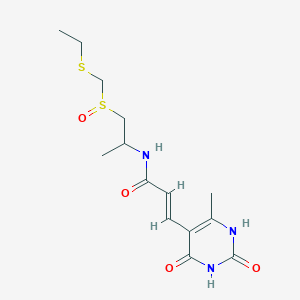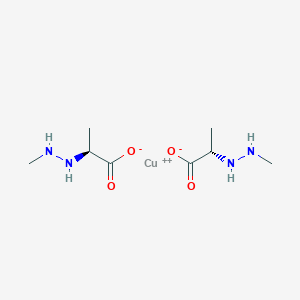
4-Bromo-2-fluoro-N-thiazol-2-yl-benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2-fluoro-N-thiazol-2-yl-benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. The compound has been extensively studied for its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of 4-Bromo-2-fluoro-N-thiazol-2-yl-benzenesulfonamide involves the inhibition of PKCθ. PKCθ is a serine/threonine kinase that plays a critical role in T-cell activation. The inhibition of PKCθ by this compound prevents the activation of T-cells and the subsequent release of pro-inflammatory cytokines.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in various cell-based and animal models. The compound has been shown to inhibit T-cell activation and the release of pro-inflammatory cytokines such as interleukin-2 (IL-2) and interferon-gamma (IFN-γ). The inhibition of PKCθ by this compound has also been shown to reduce the severity of autoimmune diseases such as multiple sclerosis and rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-Bromo-2-fluoro-N-thiazol-2-yl-benzenesulfonamide in lab experiments is its high potency and selectivity for PKCθ inhibition. The compound has been shown to have minimal off-target effects and is highly specific for PKCθ. However, one of the limitations of using this compound in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to use in certain experimental setups.
Zukünftige Richtungen
There are several future directions for the study of 4-Bromo-2-fluoro-N-thiazol-2-yl-benzenesulfonamide. One direction is the development of more potent and selective inhibitors of PKCθ. Another direction is the study of the compound's potential use in the treatment of other autoimmune diseases. Additionally, the compound's potential use as a probe for the detection of HOCl could be further explored. Finally, the development of more soluble forms of the compound could expand its use in various experimental setups.
Conclusion
In conclusion, this compound is a promising chemical compound that has been extensively studied for its potential applications in scientific research. Its high potency and selectivity for PKCθ inhibition make it a valuable tool compound for the study of T-cell activation and autoimmune diseases. Further research is needed to explore its potential use in other disease states and as a probe for the detection of HOCl.
Wissenschaftliche Forschungsanwendungen
4-Bromo-2-fluoro-N-thiazol-2-yl-benzenesulfonamide has been used in various scientific research applications. It has been studied for its potential use as a tool compound for the inhibition of protein kinase C theta (PKCθ). PKCθ is a key mediator of T-cell activation, and its inhibition has been shown to have therapeutic potential in the treatment of autoimmune diseases.
The compound has also been studied for its potential use as a probe for the detection of hypochlorous acid (HOCl). HOCl is a highly reactive oxidant that plays a role in various physiological and pathological processes. The detection of HOCl is important for understanding its role in health and disease.
Eigenschaften
Molekularformel |
C9H6BrFN2O2S2 |
|---|---|
Molekulargewicht |
337.2 g/mol |
IUPAC-Name |
4-bromo-2-fluoro-N-(1,3-thiazol-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C9H6BrFN2O2S2/c10-6-1-2-8(7(11)5-6)17(14,15)13-9-12-3-4-16-9/h1-5H,(H,12,13) |
InChI-Schlüssel |
SOCUUJODDZAUIO-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Br)F)S(=O)(=O)NC2=NC=CS2 |
Kanonische SMILES |
C1=CC(=C(C=C1Br)F)S(=O)(=O)NC2=NC=CS2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Hydroxy-3,6-dioxabicyclo[3.2.1]octan-2-one](/img/structure/B220269.png)
![6-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridine-2-carboxamide](/img/structure/B220278.png)


![[[(2R,3S,4R,5R)-5-[6-amino-8-(4-bromo-2,3-dioxobutyl)sulfanylpurin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B220323.png)

![1,4-Bis[(2-methylphenyl)acetyl]piperazine](/img/structure/B220337.png)

![(2S,3S,4S,5S,6R)-5-(9H-carbazol-4-yloxy)-6-ethoxy-3,4,5-trihydroxy-6-[(propan-2-ylamino)methyl]oxane-2-carboxylic acid](/img/structure/B220347.png)

![N-[(2-chlorophenyl)methyl]-2,2-dimethylpropanamide](/img/structure/B220355.png)
![(1S,3R,6S,7S,8R,11S,12S,16R)-7,12,16-Trimethyl-15-[(1S)-1-[(2S)-5-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentacyclo[9.7.0.01,3.03,8.012,16]octadecane-7-carboxylic acid](/img/structure/B220376.png)

![21,24,28-Triacetyloxy-7-methoxy-19,26-dioxo-3-oxa-16-azaheptacyclo[15.12.0.02,4.02,8.04,15.018,27.020,25]nonacosa-1(29),6,17,20,22,24,27-heptaen-9,13-diyne-6-carboxylic acid](/img/structure/B220431.png)